2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]
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Overview
Description
2-(4-Chlorophenyl)-7-methoxy-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-7-methoxy-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] involves multiple steps. One common synthetic route includes the reaction of 2-(4-chlorophenyl)hydrazine with 7-methoxy-4’-phenyl-1,3-benzoxazine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol under reflux . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom
Scientific Research Applications
2-(4-Chlorophenyl)-7-methoxy-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Materials Science: The compound’s spiro structure makes it a candidate for use in the development of new materials with specific mechanical and optical properties
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action are often studied using molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar compounds include other spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For instance:
2-(4-Chlorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: This compound has additional methoxy groups, which may enhance its solubility and reactivity.
9-Chloro-2-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: The presence of multiple chloro groups can increase its electron-withdrawing effects, potentially altering its reactivity and biological activity.
These comparisons highlight the uniqueness of 2-(4-Chlorophenyl)-7-methoxy-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] in terms of its specific substituents and their impact on its properties.
Properties
Molecular Formula |
C28H27ClN2O2 |
---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C28H27ClN2O2/c1-32-26-9-5-8-23-25-18-24(21-10-12-22(29)13-11-21)30-31(25)28(33-27(23)26)16-14-20(15-17-28)19-6-3-2-4-7-19/h2-13,20,25H,14-18H2,1H3 |
InChI Key |
PHGZEWYGBOBDFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3(CCC(CC3)C4=CC=CC=C4)N5C2CC(=N5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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